3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
CAS No.:
Cat. No.: VC17468670
Molecular Formula: C10H8ClF3N2O
Molecular Weight: 264.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClF3N2O |
|---|---|
| Molecular Weight | 264.63 g/mol |
| IUPAC Name | 3-amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile |
| Standard InChI | InChI=1S/C10H8ClF3N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2 |
| Standard InChI Key | CJGMZAGCJUSGDG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(CC#N)N)Cl)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile consists of a propanenitrile backbone with an amino group (-NH2) at the β-position and a 3-chloro-4-(trifluoromethoxy)phenyl substituent. The phenyl ring’s substitution pattern introduces steric and electronic effects that influence reactivity. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing moiety, while the chloro substituent at the meta position further modulates electronic density .
Table 1: Comparative Structural Features of Related Amino Nitriles
*Calculated based on analog data .
The trifluoromethoxy group’s larger steric profile compared to trifluoromethyl may reduce rotational freedom around the phenyl-C bond, potentially enhancing stereochemical stability in chiral derivatives .
Spectroscopic and Computational Data
While experimental spectra for the target compound are unavailable, density functional theory (DFT) calculations on analogous structures predict:
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IR Spectroscopy: Strong absorbance near 2240 cm⁻¹ (C≡N stretch), 3350–3500 cm⁻¹ (N-H stretching), and 1250–1150 cm⁻¹ (C-F stretches) .
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NMR: The trifluoromethoxy group’s ¹⁹F NMR signal is expected near -55 ppm (vs. CFCl3), distinct from trifluoromethyl groups (-63 ppm) .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be conceptualized as arising from a Friedel-Crafts-type alkylation or nucleophilic aromatic substitution (NAS) strategy. Key intermediates include:
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3-Chloro-4-(trifluoromethoxy)benzaldehyde: Synthesized via Ullmann coupling of 3-chloro-4-iodophenol with trifluoromethyl iodide, followed by oxidation .
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Cyanomethylation: Reaction of the aldehyde with acetonitrile under Strecker conditions, employing a chiral catalyst to control stereochemistry.
Optimized Reaction Pathways
A plausible synthesis involves:
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Step 1: Preparation of 3-chloro-4-(trifluoromethoxy)benzaldehyde through copper-catalyzed coupling of 3-chloro-4-iodophenol with methyl trifluoromethanesulfonate .
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Step 2: Asymmetric cyanomethylation using (R)-BINOL-phosphoric acid to achieve enantiomeric excess >90%.
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Step 3: Reductive amination with ammonium acetate and sodium cyanoborohydride to introduce the amino group .
Table 2: Comparative Yields in Analog Syntheses
| Reaction Step | Trifluoromethyl Analog Yield | Trifluoromethoxy Analog Yield |
|---|---|---|
| Aromatic Substitution | 78% | 65% |
| Cyanomethylation | 82% | 71% |
| Reductive Amination | 88% | 75% |
The lower yields observed in trifluoromethoxy systems suggest increased steric hindrance during NAS steps .
Chemical Reactivity and Functionalization
Amino Group Reactivity
The β-amino nitrile moiety enables diverse transformations:
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Cyclization: Heating in acidic conditions generates 2-aminopyrroles, valuable in heterocyclic chemistry.
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N-Acylation: Reacts with acyl chlorides to form amides, enhancing metabolic stability in drug candidates .
Nitrile Utilization
The nitrile group serves as:
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Electrophile: Undergoes hydrolysis to carboxylic acids or reduction to primary amines.
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Dipole Component: Participates in [3+2] cycloadditions to form tetrazoles under Huisgen conditions .
Industrial Scale-Up Considerations
Green Chemistry Metrics
Comparison of atom economy for synthetic routes:
| Route | Atom Economy | PMI (kg/kg) |
|---|---|---|
| Classical | 41% | 23 |
| Catalytic | 68% | 11 |
Catalytic asymmetric methods significantly improve sustainability metrics.
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